molecular formula C10H14O3 B087575 2,4,6-Trimethoxytoluene CAS No. 14107-97-2

2,4,6-Trimethoxytoluene

Cat. No. B087575
CAS RN: 14107-97-2
M. Wt: 182.22 g/mol
InChI Key: TZPKFPYZCMHDHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-Trimethoxytoluene and related compounds involves several chemical reactions. For instance, it has been isolated from the leaves of trees of the genus 'Stockwellia' through steam distillation, yielding 80-89% from the leaf oil (Brophy, Fookes, & Houset, 1992). Another study described the synthesis of 2,3,4-Trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene through chemical reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethoxytoluenes in synthetic chemistry (Tong Gang-sheng, 2008).

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxytoluene and its derivatives can be quite complex. For example, an investigation into the formation of an isocoumarin by acylation of 2,3,6-trimethoxytoluene with specific acids and anhydrides revealed insights into reaction mechanisms and structural outcomes, confirmed by X-ray crystallography (Botha et al., 1991).

Chemical Reactions and Properties

2,4,6-Trimethoxytoluene undergoes various chemical reactions, leading to a wide range of products. For instance, it reacts with certain compounds to produce stable boron heterocycles, with subsequent hydrolysis yielding products like Baeckeol and Homobaeckeol (Schiemenz & Schmidt, 1976). Another study focused on the anodic oxidation of trimethoxytoluene, showing the formation of dimeric biphenyl products, illustrating the compound's reactivity in electrochemical conditions (Said et al., 2002).

Physical Properties Analysis

The physical properties of 2,4,6-Trimethoxytoluene, such as boiling points, melting points, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed analysis specific to its physical properties was not highlighted in the available literature.

Chemical Properties Analysis

The chemical properties of 2,4,6-Trimethoxytoluene, including reactivity, stability, and functional group transformations, are evidenced through its various chemical reactions. Its ability to form complex compounds through reactions with boron trifluoride or participate in oxidation reactions to produce specific aldehydes showcases its chemical versatility (Kitajima et al., 1988).

Scientific Research Applications

  • Isolation from 'Stockwellia' Genus : 2,4,6-Trimethoxytoluene has been isolated by steam distillation from fresh leaves of trees of the informal genus ‘Stockwellia’, with yields of 80–89% (w/w) of leaf oil (Brophy, Fookes & Houset, 1992).

  • Synthesis of Boron Heterocycles : It reacts with certain compounds and boron trifluoride under selective demethylation to produce stable boron heterocycles; these reactions have implications in natural products chemistry (Schiemenz & Schmidt, 1976).

  • Oxidation to Trimethoxybenzaldehyde : 2,4,6-Trimethoxytoluene has been used in the selective liquid-phase oxidation process to produce 3,4,5-Trimethoxybenzaldehyde, an important chemical intermediate in medicine production (Kitajima et al., 1988).

  • Production of Aurentiacin : It is also involved in the production of aurentiacin, a compound synthesized through reaction with C6H5-X-CO2H and boron trifluoride (Schiemenz & Schmidt, 1982).

  • Synthesis of Benzoquinone Derivatives : 2,4,6-Trimethoxytoluene has been used as a starting material in the synthesis of various benzoquinone derivatives, which are important in biochemistry and pharmacology (Wang, Hu & Yang, 2014).

  • Mechanistic Investigation in Anodic Oxidation : Studies have explored its behavior in anodic oxidation processes, revealing insights into the reaction mechanisms and product formation (Said et al., 2002).

  • Formation of Isocoumarin Derivatives : Research has investigated the formation of isocoumarin derivatives through the acylation of 2,4,6-Trimethoxytoluene, providing valuable information on reaction mechanisms and product structures (Botha et al., 1991).

  • Quantitative Determination in Biological Samples : The compound has been quantitatively determined in biological samples like mice brain and liver tissues, showcasing its potential in pharmacological and toxicological studies (Zhang et al., 2016).

Safety And Hazards

The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1,3,5-trimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKFPYZCMHDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065706
Record name 2,4,6-Trimethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxytoluene

CAS RN

14107-97-2
Record name 2,4,6-Trimethoxytoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14107-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name 2,4,6-Trimethoxytoluene
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Record name 2,4,6-trimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
JJ Brophy, CJR Fookes, APN Houset - Phytochemistry, 1992 - Elsevier
2,4,6-Trimethoxytoluene has been isolated by steam distillation in yields of 80–89% (w/w) of leaf oil from fresh leaves of trees of the informal genus ‘Stockwellia’. Thirty-nine other …
Number of citations: 8 www.sciencedirect.com
RE Banks, MK Besheesh, RW Górski… - Journal of fluorine …, 1999 - Elsevier
Treatment of 1,3,5-trimethoxybenzene with one molar equivalence of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF 4 ) under mild …
Number of citations: 15 www.sciencedirect.com
GA Olah, S Kobayashi, YK Mo - The Journal of Organic Chemistry, 1973 - ACS Publications
Protonation of 2, 4, 6-trimethoxytoluene and-m-xylene in FSO3H-SO2 and in HF-SbFs-SOjClF solution is re-ported. The structure of the formed arenium ions and methylated …
Number of citations: 4 pubs.acs.org
M Tallapally, AS Sadiq, V Mehtab, S Chilakala… - LWT, 2020 - Elsevier
The variations of volatile phenolic metabolites in the artificially ripened banana fruits (Musa Sapientum) were studied. The fruits were artificially ripened using calcium carbide, ethephon …
Number of citations: 9 www.sciencedirect.com
MC Munson, C Garcia-Echeverria… - The Journal of …, 1992 - ACS Publications
The S-2, 4, 6-trimethoxybenzyl (Tmob) group can be introduced onto sulfhydryl functions from the corresponding alcohol, with acid catalysis, and is in turn removed rapidly by treatment …
Number of citations: 74 pubs.acs.org
GR Ramage, JL Simonsen, WJI Stowe - Journal of the Chemical …, 1939 - pubs.rsc.org
… of a nickel-kieselguhr catalyst, 2 : 4 : 6-trimethoxytoluene being obtained if a palladium catalyst is … solution resulted in the formation of 2 : 4 : 6-trimethoxytoluene : the aldehyde was not …
Number of citations: 2 pubs.rsc.org
OV Zalomaeva, VY Evtushok, GM Maksimov… - Dalton …, 2017 - pubs.rsc.org
The selective oxidation of methoxy/methyl-substituted arenes to the corresponding benzoquinones has been first realized using aqueous hydrogen peroxide as a green oxidant, acid …
Number of citations: 16 pubs.rsc.org
M Ismayati, A Nakagawa-izumi… - Journal of Wood …, 2017 - jwoodscience.springeropen.com
Recently, Acacia crassicarpa has been planted in peatland areas with acidic soil in Indonesia for use in pulp and paper materials. Its bark is not suitable to produce bleached pulp; …
Number of citations: 19 jwoodscience.springeropen.com
CA Joll, T Huynh, A Heitz - Journal of analytical and applied pyrolysis, 2003 - Elsevier
Tetramethylammonium hydroxide (TMAH) thermochemolysis was performed ‘off-line’ on a wide variety of aliphatic and aromatic carboxylic acids, as model compounds for moieties …
Number of citations: 34 www.sciencedirect.com
HD Locksley, IG Murray - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Ten metabolites, hydrocotoin (2-hydroxy-4,6-dimethoxybenzophenone), 2,3′-dihydroxy-4,6-dimethoxybenzophenone, 1,3,5-trihydroxyxanthone, 4′,5′-dihydro-1,6,7-trihydroxy-4′,4…
Number of citations: 52 pubs.rsc.org

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